2,3-dimethoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide
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Overview
Description
2,3-Dimethoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide is a compound that belongs to the class of benzamides. Benzamides are known for their wide range of applications in medicinal, industrial, and biological fields. This compound, in particular, has shown potential in various scientific research areas due to its unique chemical structure and properties .
Mechanism of Action
Target of Action
Benzamides, a significant class of amide compounds, have been widely used in various industries and have shown diverse biological activities .
Mode of Action
It’s worth noting that benzamides have been reported to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antibacterial effects .
Biochemical Pathways
Benzamides have been reported to exhibit antioxidant activity, suggesting they may interact with biochemical pathways related to oxidative stress .
Result of Action
Benzamides have been reported to exhibit antioxidant and antibacterial activities, suggesting that they may have protective effects against oxidative stress and bacterial infections .
Biochemical Analysis
Biochemical Properties
2,3-Dimethoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with enzymes such as cyclooxygenase (COX), where it exhibits inhibitory activity. The interaction with COX enzymes suggests potential anti-inflammatory properties, as COX enzymes are involved in the synthesis of pro-inflammatory mediators . Additionally, this compound may interact with other proteins involved in cellular signaling pathways, further influencing biochemical processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. By modulating the activity of key signaling molecules, this compound can alter gene expression patterns and cellular metabolism. For instance, it may downregulate the expression of pro-inflammatory genes while upregulating anti-inflammatory genes, thereby exerting a protective effect on cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of COX enzymes, inhibiting their catalytic activity and reducing the production of pro-inflammatory mediators . Additionally, it may interact with other proteins involved in cell signaling, leading to enzyme inhibition or activation and subsequent changes in gene expression. These molecular interactions underpin the compound’s biological activities and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability and long-term impact on cellular function. The compound has demonstrated stability under various experimental conditions, maintaining its biochemical activity over extended periods. Degradation products may form under certain conditions, potentially altering its biological effects. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and cytoprotective activities. At higher doses, toxic or adverse effects may be observed, including potential hepatotoxicity and nephrotoxicity. Threshold effects have been identified, indicating the importance of dose optimization to maximize therapeutic benefits while minimizing risks .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound may influence the levels of key metabolites, thereby affecting overall cellular metabolism. For example, it may modulate the activity of enzymes involved in the synthesis and degradation of bioactive lipids, contributing to its anti-inflammatory effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biological effects. The compound’s distribution within tissues may also be influenced by its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and proteins involved in cellular metabolism and signaling .
Preparation Methods
The synthesis of 2,3-dimethoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide typically involves starting materials such as 2,3-dimethoxybenzoic acid and 2-methyl-1,3-benzothiazole. The synthetic route includes the following steps:
Condensation Reaction: The 2,3-dimethoxybenzoic acid is reacted with thionyl chloride to form the corresponding acid chloride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2,3-Dimethoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
Similar compounds to 2,3-dimethoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide include:
3,4-Dimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide: This compound has a similar structure but differs in the position of the methoxy groups and the benzothiazole ring.
3-Acetoxy-2-methylbenzamide: This compound has an acetoxy group instead of methoxy groups, which affects its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2,3-dimethoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-10-18-13-9-11(7-8-15(13)23-10)19-17(20)12-5-4-6-14(21-2)16(12)22-3/h4-9H,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZBXKUBHWKDKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=C(C(=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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